molecular formula C14H20O B2615320 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol CAS No. 1250612-00-0

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol

Cat. No.: B2615320
CAS No.: 1250612-00-0
M. Wt: 204.313
InChI Key: FADDYIASAUDCDK-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring system. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Scientific Research Applications

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to further chemical reactions to introduce the butan-2-ol moiety .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring. The final product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated alcohols or hydrocarbons.

    Substitution: Halides or amines.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the butan-2-ol moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydronaphthalene ring system can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrahydronaphthalene ring system and a butan-2-ol moiety. This structural combination imparts specific chemical and physical properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADDYIASAUDCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC2=C(CCCC2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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